Brilliant Blue

Description

Properties

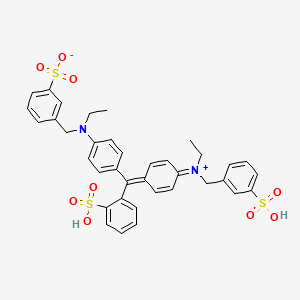

IUPAC Name |

3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-(2-sulfophenyl)methyl]anilino]methyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H36N2O9S3/c1-3-38(25-27-9-7-11-33(23-27)49(40,41)42)31-19-15-29(16-20-31)37(35-13-5-6-14-36(35)51(46,47)48)30-17-21-32(22-18-30)39(4-2)26-28-10-8-12-34(24-28)50(43,44)45/h5-24H,3-4,25-26H2,1-2H3,(H2-,40,41,42,43,44,45,46,47,48) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRXDTYTAAKVSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=CC=C5S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H36N2O9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15792-67-3 (aluminum[3:1]salt), 2650-18-2 (di-ammonium salt), 3844-45-9 (di-hydrochloride salt), 68921-42-6 (unspecified aluminum salt), 71701-18-3 (di-potassium salt), 71701-19-4 (potassium.hydrochloride salt) | |

| Record name | Brilliant Blue | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025305786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

748.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Water or Solvent Wet Solid | |

| Record name | Benzenemethanaminium, N-ethyl-N-[4-[[4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl](2-sulfophenyl)methylene]-2,5-cyclohexadien-1-ylidene]-3-sulfo-, inner salt, aluminum salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Solubility |

In water, 30 mg/mL (3.0X10+4 mg/L), In ethanol, 3 mg/mL; in ethylene glycol monomethyl ether, 20 mg/mL, Practically insoluble in vegetable oils; pale amber solution in concentrated sulfuric acid, changing to yellow then greenish blue on dilution, Soluble in ether | |

| Record name | Brilliant Blue | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7972 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Reddish-violet powder or granules with a metallic luster, Dark-purple to bronze powder with metallic luster | |

CAS No. |

25305-78-6, 68921-42-6, 3844-45-9 | |

| Record name | Brilliant Blue | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025305786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanaminium, N-ethyl-N-[4-[[4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl](2-sulfophenyl)methylene]-2,5-cyclohexadien-1-ylidene]-3-sulfo-, inner salt, aluminum salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihydrogen (ethyl)[4-[[4-[ethyl(3-sulphonatobenzyl)amino]phenyl](2-sulphonatophenyl)methylene]cyclohexa-2,5-dien-1-ylidene](3-sulphonatobenzyl)ammonium, aluminium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.288 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Brilliant Blue | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7972 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fd&c blue no. 1, aluminum lake | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032280 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

283 °C (decomposes) | |

| Record name | Brilliant Blue | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7972 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Chemical Properties of Brilliant Blue G-250: A Technical Guide for Researchers

Brilliant Blue G-250, a triphenylmethane dye, is a cornerstone reagent in biochemical and analytical laboratories, primarily recognized for its application in the rapid and sensitive quantification of proteins, famously known as the Bradford assay. This technical guide provides an in-depth exploration of the chemical properties of this compound G-250, offering valuable data and detailed experimental protocols for researchers, scientists, and drug development professionals.

Core Chemical and Physical Characteristics

This compound G-250, systematically named sodium;3-[[4-[(E)-[4-(4-ethoxyanilino)phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]-2-methylcyclohexa-2,5-dien-1-ylidene]methyl]-N-ethyl-3-methylanilino]methyl]benzenesulfonate, possesses a unique molecular structure that dictates its functionality. Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C47H48N3NaO7S2 | [1] |

| Molecular Weight | 854.0 g/mol | [1] |

| CAS Number | 6104-58-1 | [2] |

| Synonyms | Coomassie this compound G-250, Acid Blue 90, C.I. 42655 | [3] |

| Appearance | Dark brown to dark blue powder | [2] |

| Solubility | Soluble in hot water, ethanol, and methanol. | [3] |

Spectral Properties and the Mechanism of Protein Binding

The utility of this compound G-250 in protein quantification is intrinsically linked to its spectral properties, which are highly dependent on the pH of the solution and its interaction with proteins. The dye can exist in three ionic forms, each with a distinct color and maximum absorbance wavelength (λmax).[3]

| Ionic Form | Color | Maximum Absorbance (λmax) | pH Range |

| Cationic | Red | ~470 nm | < 0 |

| Neutral | Green | ~650 nm | ~1 |

| Anionic | Blue | ~595 nm | > 2 |

In the acidic environment of the Bradford reagent, the dye is predominantly in its doubly-protonated red cationic form (λmax ≈ 470 nm).[4] Upon binding to a protein, the dye is stabilized in its blue anionic form, resulting in a significant shift in the maximum absorbance to approximately 595 nm.[5][6] This colorimetric shift is the fundamental principle of the Bradford assay.[5]

The binding of this compound G-250 to proteins is a complex process driven by a combination of electrostatic and hydrophobic interactions.[7] The dye interacts primarily with basic amino acid residues, particularly arginine, and to a lesser extent with lysine, histidine, and aromatic residues like tyrosine, tryptophan, and phenylalanine.[7][8] Van der Waals forces also contribute to the stability of the dye-protein complex.[7]

| Spectral and Binding Parameters | Value | Conditions | Reference |

| Molar Extinction Coefficient (ε) | 43,000 M⁻¹cm⁻¹ | pH 7 | [8][9] |

| pKa1 | 1.15 | [4] | |

| pKa2 | 1.82 | [4] | |

| Binding Constant (Ka) with BSA | 5.03 x 10⁴ L mol⁻¹ | 298 K | [10][11] |

| 3.04 x 10⁴ L mol⁻¹ | 303 K | [10][11] | |

| 2.84 x 10⁴ L mol⁻¹ | 308 K | [10][11] | |

| 1.99 x 10⁴ L mol⁻¹ | 313 K | [10][11] | |

| ~8.4 x 10⁵ M⁻¹ | pH ~1.5 | [12] | |

| 4.20 x 10⁴ M⁻¹ | 302 K | [13][14] |

Experimental Protocols: The Bradford Protein Assay

The following sections provide detailed methodologies for the preparation of the Bradford reagent and the execution of the protein quantification assay.

Preparation of Bradford Reagent

A standard recipe for the preparation of the Bradford reagent is as follows:

-

Weigh 100 mg of Coomassie this compound G-250 and dissolve it in 50 mL of 95% ethanol.[5][15]

-

To this solution, carefully add 100 mL of 85% (w/v) phosphoric acid.[5][15]

-

Once the dye is completely dissolved, dilute the solution to a final volume of 1 liter with distilled water.[5][15]

-

Filter the solution through Whatman No. 1 filter paper to remove any particulates.[15]

-

Store the reagent in a dark bottle at room temperature. The solution is stable for several months.

Standard Bradford Assay Protocol (Cuvette-based)

This protocol is suitable for determining protein concentrations in the range of approximately 100-1500 µg/mL.

1. Preparation of Protein Standards:

-

Prepare a stock solution of a standard protein, typically Bovine Serum Albumin (BSA), at a concentration of 1 mg/mL in a buffer compatible with your sample.

-

Prepare a series of dilutions from the stock solution to generate a standard curve. A typical concentration range for the standards would be 0, 100, 200, 400, 600, 800, 1000, 1250, and 1500 µg/mL. The buffer used for dilution should be the same as the sample buffer.

2. Assay Procedure:

-

Pipette 100 µL of each standard and unknown sample into separate, clearly labeled test tubes.

-

Add 5.0 mL of the Bradford reagent to each tube and mix well by vortexing.

-

Incubate the tubes at room temperature for a minimum of 5 minutes. The color is generally stable for up to 60 minutes.

-

Set a spectrophotometer to a wavelength of 595 nm and zero the instrument using a blank containing 100 µL of the buffer and 5.0 mL of the Bradford reagent.

-

Measure the absorbance of each standard and unknown sample.

3. Data Analysis:

-

Plot the absorbance of the standards (y-axis) against their corresponding concentrations (x-axis).

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1.0 indicates a good linear fit.

-

Use the equation of the line to calculate the concentration of the unknown samples based on their absorbance values. Remember to account for any dilutions made to the original sample.

Micro-Bradford Assay Protocol (96-well plate)

This protocol is adapted for smaller sample volumes and is suitable for a concentration range of approximately 1-20 µg/mL.

1. Preparation of Protein Standards:

-

Prepare a stock solution of BSA at 20 µg/mL.

-

Create a set of standards by serial dilution with concentrations such as 0, 1, 2.5, 5, 7.5, 10, 15, and 20 µg/mL.

2. Assay Procedure:

-

Pipette 10 µL of each standard and unknown sample in triplicate into the wells of a 96-well microplate.[16]

-

Add 200 µL of the Bradford reagent to each well.[16]

-

Mix the contents of the wells thoroughly, for example, by using a plate shaker for 30 seconds.

-

Incubate the plate at room temperature for 5 minutes.

-

Measure the absorbance at 595 nm using a microplate reader.

3. Data Analysis:

-

The data analysis is performed in the same manner as the standard assay, by generating a standard curve and calculating the unknown concentrations from the linear regression equation.

Interferences

Several substances can interfere with the Bradford assay, leading to inaccurate protein concentration measurements. The most common interfering substances are detergents, such as Sodium Dodecyl Sulfate (SDS) and Triton X-100, and strongly alkaline solutions.[6] It is crucial to either remove these substances from the sample or to include them in the standard curve to compensate for their effect.

Visualizing the Bradford Assay

The following diagrams, generated using the DOT language, illustrate the key processes involved in the Bradford assay.

Caption: The mechanism of the Bradford assay, showing the pH-dependent ionic forms of this compound G-250 and its binding to protein.

References

- 1. This compound G-250 | C47H48N3NaO7S2 | CID 25045613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6104-58-1 CAS | COOMASIE this compound G 250 | Biological Stains and Dyes | Article No. 02941 [lobachemie.com]

- 3. bio.vu.nl [bio.vu.nl]

- 4. m.youtube.com [m.youtube.com]

- 5. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]

- 6. Bradford protein assay - Wikipedia [en.wikipedia.org]

- 7. Mechanism of dye response and interference in the Bradford protein assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. interchim.fr [interchim.fr]

- 9. Coomassie this compound - Wikipedia [en.wikipedia.org]

- 10. Study on Interaction of Coomassie this compound G-250 with Bovine Serum Albumin by Multispectroscopic - ProQuest [proquest.com]

- 11. researchgate.net [researchgate.net]

- 12. Binding mechanism study of coomassie this compound species and bovine serum albumin [morressier.com]

- 13. Interaction of bioactive coomassie this compound g with protein: insights from spectroscopic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Interaction of Bioactive Coomassie this compound G with Protein: Insights from Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protein determination by the Bradford method [ruf.rice.edu]

- 16. kmdbioscience.com [kmdbioscience.com]

An In-depth Technical Guide on the Core Mechanism of Action of Coomassie Brilliant Blue Staining

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Coomassie Brilliant Blue (CBB) staining, a cornerstone technique in protein analysis. It delves into the molecular interactions, quantitative parameters, and detailed experimental protocols for both CBB G-250 and CBB R-250, offering valuable insights for researchers, scientists, and professionals in drug development.

Core Principles of Coomassie this compound-Protein Interaction

Coomassie this compound is a family of anionic triphenylmethane dyes widely used for the visualization and quantification of proteins. The two most common variants are CBB G-250 and CBB R-250, which differ by two methyl groups. The staining mechanism is a complex interplay of non-covalent interactions between the dye molecules and protein residues.

The dye exists in three forms depending on the pH of the solution: a cationic (red) form at a pH below 0, a neutral (green) form around pH 1, and an anionic (blue) form above pH 2.[1][2][3] The staining process, particularly in the context of the Bradford assay, relies on the shift of the dye from its brownish-red cationic state in an acidic solution to the stable blue anionic form upon binding to a protein.[4] This color change is accompanied by a shift in the absorbance maximum from approximately 465 nm to 595 nm.[4]

The binding of CBB to proteins is primarily driven by a combination of:

-

Electrostatic Interactions: The negatively charged sulfonate groups of the anionic dye form ionic bonds with the positively charged side chains of basic amino acids, predominantly arginine, and to a lesser extent, lysine and histidine.[5][6]

-

Hydrophobic Interactions: The non-polar aromatic rings of the dye interact with hydrophobic regions of the protein, contributing significantly to the stability of the protein-dye complex.[7]

-

Van der Waals Forces: These weak, short-range interactions further stabilize the association between the dye and the protein.[8]

The neutral ionic species of CBB has been found to bind to proteins through a combination of hydrophobic interactions and heteropolar bonding with basic amino acids.[7][9] The formation of the protein-dye complex stabilizes the anionic, blue form of the dye, even in the acidic conditions of the staining solution.[8] The number of dye molecules bound to a protein is roughly proportional to the number of positive charges on the protein.[5]

Quantitative Data on Coomassie this compound-Protein Interactions

The following tables summarize key quantitative parameters associated with Coomassie this compound staining, providing a basis for comparison and experimental design.

Table 1: Physicochemical Properties and Spectral Characteristics of Coomassie this compound Dyes

| Parameter | Coomassie this compound G-250 | Coomassie this compound R-250 |

| Molecular Formula | C47H48N3NaO7S2 | C45H44N3NaO7S2 |

| Molar Mass | 854.02 g/mol | 825.99 g/mol |

| Absorbance Max (λmax) - Cationic (Red) Form (pH < 0) | ~470 nm[1][3] | ~470 nm |

| Absorbance Max (λmax) - Neutral (Green) Form (pH ~1) | ~650 nm[1][3] | ~650 nm |

| Absorbance Max (λmax) - Anionic (Blue) Form (pH > 2) | ~595 nm[1][3] | ~595 nm |

| Absorbance Max (λmax) - Protein-Bound (Blue) Form | ~595 nm[4] | ~595 nm |

| Molar Extinction Coefficient (ε) at pH 7 | 43,000 M⁻¹ cm⁻¹[5] | Not readily available |

Table 2: Binding Affinities and Detection Limits

| Parameter | Coomassie this compound G-250 | Coomassie this compound R-250 |

| Binding Affinity (Ka) with Bovine Serum Albumin (BSA) | 4.20 x 10⁴ M⁻¹ (at 302 K) | Not readily available |

| 5.03 x 10⁴ M⁻¹ (at 298 K) | ||

| ~8.4 x 10⁵ M⁻¹ (at pH ~1.5) | ||

| Number of Binding Sites (n) on BSA | ~1 | Not readily available |

| Detection Limit (Bradford Assay) | 1-200 µg/mL | Not applicable |

| Detection Limit (SDS-PAGE Staining) | ~30 ng (Colloidal) | ~100 ng |

Experimental Protocols

Bradford Protein Assay

This protocol outlines the steps for determining protein concentration using the Bradford assay with Coomassie this compound G-250.

Materials:

-

Coomassie this compound G-250 dye reagent (commercially available or prepared in-house)

-

Bovine Serum Albumin (BSA) standard solution (e.g., 2 mg/mL)

-

Unknown protein sample(s)

-

Phosphate Buffered Saline (PBS) or other suitable buffer

-

Spectrophotometer and cuvettes (or microplate reader and microplates)

-

Micropipettes and tips

Procedure:

-

Preparation of Bradford Reagent: If not using a commercial kit, dissolve 100 mg of CBB G-250 in 50 mL of 95% ethanol. Add 100 mL of 85% (w/v) phosphoric acid. Once the dye has completely dissolved, bring the final volume to 1 L with deionized water. Filter the solution through Whatman No. 1 paper and store it in a dark bottle at 4°C.

-

Preparation of Protein Standards: Prepare a series of dilutions of the BSA standard solution in the same buffer as the unknown sample. A typical concentration range is 0.1 to 1.0 mg/mL.

-

Assay Procedure (Standard Cuvette Method): a. Pipette 100 µL of each BSA standard and the unknown protein sample(s) into separate, clearly labeled test tubes. b. Add 5.0 mL of the Bradford reagent to each tube. c. Vortex each tube to ensure thorough mixing. d. Incubate the tubes at room temperature for at least 5 minutes. The color is stable for up to 60 minutes. e. Set the spectrophotometer to a wavelength of 595 nm. f. Use a blank containing 100 µL of the buffer and 5.0 mL of Bradford reagent to zero the spectrophotometer. g. Measure the absorbance of each standard and unknown sample.

-

Data Analysis: a. Plot the absorbance of the BSA standards (y-axis) against their corresponding concentrations (x-axis) to generate a standard curve. b. Determine the concentration of the unknown protein sample(s) by interpolating their absorbance values on the standard curve.

SDS-PAGE Gel Staining with Coomassie this compound R-250

This protocol describes the staining of proteins in a polyacrylamide gel following electrophoresis.

Materials:

-

Polyacrylamide gel post-electrophoresis

-

Staining Solution: 0.1% (w/v) Coomassie this compound R-250 in 40% (v/v) methanol and 10% (v/v) acetic acid.

-

Destaining Solution: 40% (v/v) methanol and 10% (v/v) acetic acid in deionized water.

-

Shaking platform

-

Staining and destaining trays

Procedure:

-

Fixation: After electrophoresis, carefully remove the gel from the cassette and place it in a staining tray containing a sufficient volume of staining solution to fully immerse the gel. This step also serves to fix the proteins in the gel.

-

Staining: Gently agitate the gel on a shaking platform for 30-60 minutes at room temperature. The duration may vary depending on the thickness of the gel.

-

Destaining: a. Pour off the staining solution (this can be saved and reused a few times). b. Rinse the gel briefly with deionized water. c. Add a generous volume of destaining solution to the tray. d. Agitate the gel on the shaking platform. Change the destaining solution every 30-60 minutes until the protein bands are clearly visible against a clear background. This may take several hours or can be done overnight.

-

Gel Storage: Once destained, the gel can be stored in deionized water or a 7% acetic acid solution at 4°C.

Visualizing the Mechanism and Workflows

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key processes involved in Coomassie this compound staining.

Caption: Molecular mechanism of Coomassie this compound G-250 protein binding.

Experimental Workflows

The following diagrams illustrate the typical workflows for the Bradford assay and SDS-PAGE gel staining.

References

- 1. interchim.fr [interchim.fr]

- 2. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of Coomassie this compound G-250 binding to proteins: a hydrophobic assay for nanogram quantities of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. carlroth.com [carlroth.com]

- 5. Coomassie this compound R-250 Protein Stain (CAS 6104-59-2) | Abcam [abcam.com]

- 6. Interaction of Bioactive Coomassie this compound G with Protein: Insights from Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Study on Interaction of Coomassie this compound G-250 with Bovine Serum Albumin by Multispectroscopic - ProQuest [proquest.com]

- 8. researchgate.net [researchgate.net]

- 9. Binding mechanism study of coomassie this compound species and bovine serum albumin [morressier.com]

Spectral Properties of Brilliant Blue Dyes: A Technical Guide for Researchers

An In-depth Analysis of the Influence of Solvent Environments on the Spectroscopic Behavior of Brilliant Blue FCF and this compound G

This technical guide provides a comprehensive overview of the spectral properties of two widely used triarylmethane dyes, this compound FCF (FD&C Blue No. 1) and this compound G (Coomassie this compound G-250), in various solvent environments. This document is intended for researchers, scientists, and drug development professionals who utilize these dyes in their work and require a detailed understanding of their photophysical behavior. The guide summarizes key quantitative data, outlines detailed experimental protocols for spectral analysis, and provides visualizations to illustrate fundamental concepts and workflows.

Introduction to this compound Dyes

This compound FCF and this compound G are synthetic organic dyes with broad applications. This compound FCF is extensively used as a colorant in food, pharmaceuticals, and cosmetics.[1] this compound G, commonly known as Coomassie this compound G-250, is a cornerstone in biochemical research, particularly for the quantification of proteins in the Bradford assay and for protein visualization in gel electrophoresis.[2][3][4] The utility of these dyes is intrinsically linked to their spectral properties, which are sensitive to the surrounding chemical environment. The phenomenon of solvatochromism, the change in color of a chemical substance with a change in the polarity of the solvent, is a key characteristic of these dyes.[5][6] Understanding how different solvents influence the absorption and emission spectra of these dyes is crucial for their effective application and for the development of new analytical methods.

Spectral Properties in Various Solvents

The absorption and emission characteristics of this compound FCF and this compound G are significantly affected by the polarity and nature of the solvent. This section presents the available quantitative data on their spectral properties in a range of common solvents.

This compound FCF

This compound FCF typically exhibits a strong absorption maximum in the visible region, which is responsible for its characteristic blue color. In aqueous solutions, its absorption maximum (λmax) is consistently reported to be around 629-630 nm.[1][7][8] A study on the solvatochromism of this compound FCF revealed that replacing polar solvents with less polar ones causes a bathochromic (red) shift of the main absorption band.[5] The molar absorptivity (ε) of the electroneutral form of the dye has been shown to increase with the dielectric permittivity of the solvent.[5]

Table 1: Spectral Properties of this compound FCF in Different Solvents

| Solvent | Absorption Maximum (λmax) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Emission Maximum (λem) (nm) | Quantum Yield (Φ) |

| Water | 630[1] | 97,000 (at 625 nm)[5] | Data not available | Data not available |

| 0.04 M Aqueous Ammonium Acetate | 629[7] | ~130,000 (calculated from absorptivity of 164 L/g·cm)[7] | Data not available | Data not available |

| Dioxane-acetic acid buffer-H₂O (25:20:55, v/v) | 630[1] | Data not available | Data not available | Data not available |

Note: Comprehensive data on the spectral properties of this compound FCF in a wide range of organic solvents is limited in the publicly available literature.

This compound G (Coomassie this compound G-250)

The spectral properties of this compound G are more complex than those of this compound FCF, as they are highly dependent on the pH of the solution. This compound G can exist in three forms: a cationic (red) form with an absorption maximum at approximately 470 nm, a neutral (green) form with an absorption maximum around 650 nm, and an anionic (blue) form with an absorption maximum near 595 nm.[2][4][9][10] The blue anionic form is stabilized upon binding to proteins, which is the principle behind the Bradford protein assay.[3] The dye's solubility in water is partial, and it is often dissolved in solutions containing methanol or ethanol and acid.[9][11]

In a phosphate-buffered saline (PBS) solution at pH 7.4, this compound G-250 has been shown to exhibit fluorescence with two excitation-emission maximum pairs: one at an excitation of 340 nm and an emission of 390 nm, and a second, less intense pair at an excitation of 440 nm and an emission of 490 nm.[12] A study on a complex of Coomassie this compound G250 with isorhamnetin reported absorption maxima between 607 and 624 nm in various organic solvents, including methanol, ethanol, DMSO, and others; however, these values are for the complex and not the pure dye.[13][14]

Table 2: Spectral Properties of this compound G in Different Conditions

| Solvent/Condition | Form | Absorption Maximum (λmax) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Emission Maximum (λem) (nm) |

| Aqueous, pH < 0 | Cationic (Red) | 465-470[4][9][10] | Data not available | Data not available |

| Aqueous, pH ~ 1 | Neutral (Green) | 620-650[4][9][10] | Data not available | Data not available |

| Aqueous, pH > 2 | Anionic (Blue) | 595[4][9][10] | 43,000 (at pH 7)[9] | Data not available |

| 0.01M Citrate buffer, pH 3.0 | - | 555[9] | Data not available | Data not available |

| Dehydrated Ethanol | - | 608[15] | 1.39 x 10⁴[15] | Data not available |

| 0.1x PBS, pH 7.4 | - | 340 / 440 (Excitation) | Data not available | 390 / 490[12] |

Experimental Protocols

This section provides detailed methodologies for the preparation of dye solutions and the measurement of their spectral properties.

Preparation of Dye Solutions

Objective: To prepare stock and working solutions of this compound FCF and this compound G in various solvents for spectroscopic analysis.

Materials:

-

This compound FCF powder (analytical grade)

-

This compound G (Coomassie this compound G-250) powder (analytical grade)

-

Spectroscopic grade solvents (e.g., water, ethanol, methanol, DMSO, DMF, acetone, acetonitrile)

-

Volumetric flasks (various sizes)

-

Analytical balance

-

Pipettes and pipette tips

-

Spatula

-

Weighing paper

-

Ultrasonic bath (optional, for enhancing solubility)

Procedure:

-

Stock Solution Preparation (e.g., 1 mM):

-

Calculate the mass of the dye powder required to prepare a specific volume (e.g., 25 mL) of a 1 mM stock solution. (Molecular Weight of this compound FCF, disodium salt: 792.85 g/mol ; this compound G, sodium salt: 854.02 g/mol ).

-

Accurately weigh the calculated mass of the dye powder using an analytical balance.

-

Transfer the powder to a volumetric flask of the desired volume.

-

Add a small amount of the chosen solvent to the flask to dissolve the powder. Gentle swirling or sonication may be required to aid dissolution, especially for this compound G which has limited water solubility.[11] For this compound G, it is common to first dissolve the powder in a small amount of methanol or ethanol before adding the final solvent.[9]

-

Once the dye is completely dissolved, add the solvent up to the calibration mark of the volumetric flask.

-

Stopper the flask and invert it several times to ensure a homogeneous solution.

-

Store the stock solution in a dark, cool place to prevent photodegradation.

-

-

Working Solution Preparation:

-

Prepare a series of working solutions of different concentrations by diluting the stock solution using the desired solvent.

-

Use the formula M1V1 = M2V2 to calculate the volume of the stock solution needed for each dilution.

-

Use calibrated pipettes to transfer the calculated volume of the stock solution into a new volumetric flask.

-

Add the solvent to the calibration mark, stopper the flask, and mix thoroughly.

-

UV-Visible Absorption Spectroscopy

Objective: To measure the absorption spectra and determine the absorption maxima (λmax) and molar absorptivity (ε) of the dye solutions.

Instrumentation:

-

UV-Visible Spectrophotometer (double beam recommended)

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Instrument Setup:

-

Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time.

-

Set the wavelength range for scanning (e.g., 300-800 nm for the visible region).

-

-

Blank Measurement:

-

Fill a clean quartz cuvette with the pure solvent that was used to prepare the dye solutions.

-

Place the cuvette in the reference and sample holders of the spectrophotometer and run a baseline correction (autozero). This subtracts the absorbance of the solvent and the cuvette itself.

-

-

Sample Measurement:

-

Rinse a clean quartz cuvette with a small amount of the dye solution to be measured, then fill the cuvette with the solution.

-

Wipe the outside of the cuvette with a lint-free tissue to remove any fingerprints or residues.

-

Place the sample cuvette in the sample holder of the spectrophotometer.

-

Acquire the absorption spectrum of the dye solution.

-

Record the wavelength of maximum absorbance (λmax) and the absorbance value at this wavelength.

-

-

Molar Absorptivity Calculation:

-

To determine the molar absorptivity (ε), measure the absorbance of a series of solutions with known concentrations.

-

Plot a graph of absorbance versus concentration.

-

According to the Beer-Lambert law (A = εcl), the slope of the linear portion of the graph will be equal to the molar absorptivity (assuming a path length of 1 cm).

-

Fluorescence Spectroscopy

Objective: To measure the emission spectra and determine the emission maxima (λem) and relative fluorescence quantum yield (Φ) of the dye solutions.

Instrumentation:

-

Fluorometer/Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Instrument Setup:

-

Turn on the fluorometer and allow it to warm up.

-

Set the excitation wavelength (λex). This is typically set at or near the absorption maximum (λmax) of the dye in the respective solvent.

-

Set the emission wavelength range to be scanned (e.g., from λex + 20 nm to 800 nm).

-

-

Blank Measurement:

-

Fill a clean quartz cuvette with the pure solvent and record its emission spectrum. This is to check for any background fluorescence from the solvent.

-

-

Sample Measurement:

-

Use dilute solutions of the dye with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Fill a clean quartz cuvette with the dye solution.

-

Place the cuvette in the sample holder and acquire the fluorescence emission spectrum.

-

Record the wavelength of maximum emission (λem).

-

-

Relative Quantum Yield Calculation:

-

The fluorescence quantum yield (Φ) can be determined relative to a well-characterized standard with a known quantum yield. The comparative method is commonly used.[16]

-

The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where:

-

Φ_std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

-

Visualization of Concepts and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts and experimental workflows.

Conclusion

The spectral properties of this compound FCF and this compound G are highly dependent on the solvent environment. While this compound FCF shows a more predictable solvatochromic behavior with a bathochromic shift in less polar solvents, the spectral characteristics of this compound G are intricately linked to the pH of the solution, which governs the equilibrium between its different colored ionic forms. This guide has compiled the available quantitative data and provided detailed experimental protocols to aid researchers in the accurate and reliable characterization of these dyes. The provided visualizations offer a clear representation of the experimental workflow and the fundamental principles of solvatochromism. Further research is warranted to systematically investigate the photophysical properties, particularly fluorescence, of both dyes in a broader range of organic solvents to create a more complete dataset for the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. goldbio.com [goldbio.com]

- 3. Coomassie this compound - Wikipedia [en.wikipedia.org]

- 4. carlroth.com [carlroth.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. openknowledge.fao.org [openknowledge.fao.org]

- 8. researchgate.net [researchgate.net]

- 9. interchim.fr [interchim.fr]

- 10. bio.vu.nl [bio.vu.nl]

- 11. researchgate.net [researchgate.net]

- 12. pjmonline.org [pjmonline.org]

- 13. A porous form Coomassie this compound G250-isorhamnetin fluorescent composite coated with acrylic resin for tumor cell imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | A porous form Coomassie this compound G250-isorhamnetin fluorescent composite coated with acrylic resin for tumor cell imaging [frontiersin.org]

- 15. US6057160A - Methods for preparation and use of a coomassie this compound/protein complex - Google Patents [patents.google.com]

- 16. agilent.com [agilent.com]

The Discovery and Enduring Legacy of Coomassie Brilliant Blue: A Technical Guide

Introduction

Coomassie Brilliant Blue (CBB) is a synthetic, anionic triphenylmethane dye that has become an indispensable tool in biochemistry for the visualization and quantification of proteins. Originally developed for the textile industry, its unique ability to bind to proteins has made it a cornerstone of techniques such as sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and the Bradford protein assay. This technical guide provides an in-depth exploration of the discovery, history, and fundamental applications of the two major variants, Coomassie this compound R-250 and G-250. It is intended for researchers, scientists, and drug development professionals who utilize these dyes in their daily work.

A Storied Past: From Imperialism to the Laboratory

The name "Coomassie" itself has a history rooted in the colonial era of the late 19th century. Levinstein Ltd., a British dye manufacturer, adopted the name as a trade name for a range of acid wool dyes.[1] This was in the wake of the Fourth Anglo-Ashanti War in 1896, during which British forces occupied the city of Coomassie, now known as Kumasi in modern-day Ghana.[1] The name was likely chosen to capitalize on the public's familiarity with the name due to the recent military conflict.

The blue disulfonated triphenylmethane dyes, which form the chemical basis of Coomassie this compound, were first synthesized in 1913 by Max Weiler in Elberfeld, Germany.[1] Imperial Chemical Industries (ICI) later acquired the "Coomassie" trademark and, although they no longer produce the dyes, the name has become synonymous with protein staining in the scientific community.[1]

The transition of Coomassie this compound from a textile dye to a laboratory staple began in the mid-20th century. In 1963, Fazekas de St. Groth and his colleagues first reported the use of Coomassie this compound R-250 to visualize proteins separated by electrophoresis on cellulose acetate sheets.[1] This was a pivotal moment, demonstrating the dye's utility in a biochemical context. Just two years later, in 1965, Meyer and Lambert adapted this method for use with polyacrylamide gels, a technique that remains a fundamental practice in molecular biology today.[1] The G-250 variant, with its slightly different properties, was first reported for staining proteins in polyacrylamide gels in 1967.[1]

The Chemistry of Color: R-250 vs. G-250

The two most common forms of Coomassie this compound used in biochemistry are R-250 and G-250. The "R" in R-250 stands for a reddish tint in its blue color, while the "G" in G-250 indicates a greenish tint.[2] The primary structural difference between the two is the presence of two additional methyl groups in the G-250 variant.[1] The "250" in their names was originally an indicator of the dye's purity.

The color of these dyes is highly dependent on the pH of the solution. Coomassie this compound G-250, in particular, exhibits a distinct color shift that is central to its use in the Bradford assay. At a very low pH (below 0), the dye is red with an absorption maximum around 470 nm.[3] At a pH of approximately 1, it is green with an absorption maximum around 650 nm.[3] Above a pH of 2, it turns a this compound, with its absorption maximum shifting to 595 nm upon binding to proteins.[3]

Quantitative Data Summary

The following tables summarize the key quantitative properties of Coomassie this compound R-250 and G-250.

Table 1: Spectral Properties of Coomassie this compound G-250

| State of Dye | pH | Color | Absorption Maximum (λmax) |

| Cationic (Free Dye) | < 0 | Red | ~470 nm[3] |

| Neutral (Free Dye) | ~1 | Green | ~650 nm[3] |

| Anionic (Free Dye) | > 2 | Blue | ~595 nm[3] |

| Anionic (Protein-Bound) | Acidic | This compound | 595 nm[3] |

Table 2: Detection Limits of Coomassie this compound Stains for Proteins in Polyacrylamide Gels

| Dye Variant | Staining Method | Typical Detection Limit |

| Coomassie this compound R-250 | Conventional Staining | ~100 ng |

| Coomassie this compound G-250 | Colloidal Staining | ~30 - 100 ng[4] |

Experimental Protocols

Detailed methodologies for the most common applications of Coomassie this compound are provided below.

Conventional Staining of Polyacrylamide Gels with Coomassie this compound R-250

This protocol is a standard method for visualizing protein bands after SDS-PAGE.

Materials:

-

Staining Solution: 0.1% (w/v) Coomassie this compound R-250, 50% (v/v) methanol, 10% (v/v) glacial acetic acid.

-

Destaining Solution: 40% (v/v) methanol, 10% (v/v) glacial acetic acid.

-

Gel Storage Solution: 7% (v/v) acetic acid.

Procedure:

-

Fixation: After electrophoresis, immerse the polyacrylamide gel in the staining solution. Gently agitate for 30-60 minutes at room temperature. The fixation step is integrated with staining in this method.

-

Staining: Continue to gently agitate the gel in the staining solution for at least 1 hour. For gels with low protein concentrations, staining can be extended overnight.

-

Destaining: Decant the staining solution. Rinse the gel briefly with the destaining solution. Add fresh destaining solution and gently agitate. Change the destaining solution every 30-60 minutes until the protein bands are clearly visible against a clear background. Placing a piece of foam or a folded paper towel in the destaining container can help absorb excess stain.

-

Storage: Once the desired level of destaining is achieved, the gel can be stored in the gel storage solution.

Colloidal Staining of Polyacrylamide Gels with Coomassie this compound G-250

This method offers higher sensitivity and lower background staining compared to the conventional R-250 method.

Materials:

-

Fixing Solution: 50% (v/v) ethanol, 2% (v/v) phosphoric acid.

-

Staining Solution: 0.02% (w/v) Coomassie this compound G-250, 5% (w/v) aluminum sulfate, 10% (v/v) ethanol, 2% (w/v) phosphoric acid.

-

Washing Solution: 25% (v/v) methanol.

Procedure:

-

Fixation: After electrophoresis, immerse the gel in the fixing solution and gently agitate for at least 1 hour.

-

Staining: Decant the fixing solution and add the colloidal staining solution. Gently agitate overnight. Protein bands will gradually appear.

-

Washing: Decant the staining solution and wash the gel with the washing solution for 1-3 minutes to remove surface-bound dye particles.

-

Storage: The gel can be stored in water.

Bradford Protein Assay using Coomassie this compound G-250

This is a rapid and sensitive colorimetric assay for quantifying total protein concentration.

Materials:

-

Bradford Reagent: Dissolve 100 mg of Coomassie this compound G-250 in 50 mL of 95% ethanol. Add 100 mL of 85% (w/v) phosphoric acid. Once the dye has completely dissolved, dilute to 1 L with deionized water. Filter the solution and store in a dark bottle at room temperature.

-

Protein Standard: A solution of a known concentration of a standard protein, such as bovine serum albumin (BSA), typically at 1 mg/mL.

Procedure:

-

Prepare Standards: Prepare a series of dilutions of the protein standard (e.g., 0, 2, 4, 6, 8, 10 µg/mL).

-

Prepare Samples: Dilute the unknown protein samples to fall within the linear range of the standard curve.

-

Assay:

-

Pipette 100 µL of each standard and unknown sample into separate test tubes or a 96-well plate.

-

Add 5 mL of the Bradford reagent to each tube (or an appropriate volume for the microplate format) and mix well.

-

Incubate at room temperature for at least 5 minutes.

-

-

Measurement: Measure the absorbance at 595 nm using a spectrophotometer.

-

Quantification: Generate a standard curve by plotting the absorbance of the standards versus their known concentrations. Use the standard curve to determine the concentration of the unknown protein samples.

Visualizing the Process: Diagrams

The following diagrams illustrate key aspects of the history and application of Coomassie this compound.

References

A Tale of Two Blues: An In-depth Technical Guide to Brilliant Blue FCF and Brilliant Blue G in Biological Research

For Immediate Release

[City, State] – December 14, 2025 – In the vast and intricate world of biological research, the choice of chemical tools can profoundly impact experimental outcomes. Among the myriad of available reagents, two structurally similar triphenylmethane dyes, Brilliant Blue FCF (BB-FCF) and this compound G (BBG), have emerged as compounds of significant interest. While often used interchangeably in some contexts, their distinct pharmacological profiles warrant a deeper, comparative analysis. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of these two dyes, focusing on their differential effects, mechanisms of action, and experimental applications.

Introduction: More Than Just a Color

This compound FCF, also known as FD&C Blue No. 1, is a widely used food colorant that has found applications in biological research as a non-toxic biological stain and water tracer.[1][2] Its congener, this compound G, also known as Coomassie this compound G-250, is renowned for its use in protein quantification and, more critically, as a potent and selective antagonist of the P2X7 purinergic receptor (P2X7R), a key player in inflammation and cellular stress responses.[3][4][5] This guide will dissect the nuanced differences between these two molecules, providing a clear rationale for their selective use in experimental design.

Physicochemical and Pharmacological Properties: A Comparative Overview

While structurally similar, subtle differences in the chemical makeup of BB-FCF and BBG lead to significant variations in their biological activities. The following tables summarize the key quantitative data for each dye, offering a side-by-side comparison of their efficacy and potential toxicity.

| Parameter | This compound FCF (FD&C Blue No. 1) | This compound G (Coomassie G-250) |

| Primary Molecular Target | Pannexin-1 (Panx1) channels[6][7][8][9] | P2X7 Receptor (P2X7R)[1][3][4][5] |

| Synonyms | FD&C Blue No. 1, Acid Blue 9, E133 | Coomassie this compound G-250, Acid Blue 90 |

| CAS Number | 3844-45-9 | 6104-58-1 |

| Molecular Formula | C₃₇H₃₄N₂Na₂O₉S₃ | C₄₇H₄₈N₃NaO₇S₂ |

| Molecular Weight | 792.85 g/mol | 854.02 g/mol |

Table 1: General Properties of this compound FCF and this compound G

| Target | Species | IC₅₀ | Reference |

| This compound FCF | |||

| Pannexin-1 (Panx1) | Not Specified | 0.27 µM | [6][7][8][9] |

| P2X7 Receptor | Human | No significant effect up to 100 µM | [6][7][8] |

| This compound G | |||

| P2X7 Receptor | Rat | 10 nM | [1][3] |

| P2X7 Receptor | Human | 200 nM - 300 nM | [1][3][10][11] |

| Pannexin-1 (Panx1) | Not Specified | ~3 µM | [12] |

Table 2: Comparative Inhibitory Concentrations (IC₅₀)

| Cell Line / Model | Concentration | Effect | Reference |

| This compound FCF | |||

| Human Lymphocytes | 30 and 40 mg/mL | Increased micronucleus frequency (genotoxic) | [13][14] |

| Human Umbilical Vein Smooth Muscle Cells (HUVSMC) | 50 µM | Non-toxic after 12 hours | [15] |

| Plant and Human DNA | 1%, 3%, 5%, 7% | DNA damage (denaturation) | [16] |

| This compound G | |||

| Human Retinal Pigment Epithelial (ARPE-19) cells | 0.1% and higher | Toxic after 30 minutes | [4][17] |

| Human Retinal Pigment Epithelial (ARPE-19) cells | 0.025% | Protective against Trypan Blue toxicity | [4][17] |

| Human Umbilical Vein Smooth Muscle Cells (HUVSMC) | 50 µM | Non-toxic after 12 hours | [15] |

Table 3: Cytotoxicity and Biological Effects

Mechanisms of Action and Signaling Pathways

The differential targeting of purinergic signaling components by BB-FCF and BBG is central to their distinct applications in research.

This compound G: A P2X7 Receptor Antagonist

This compound G acts as a potent, non-competitive antagonist of the P2X7 receptor.[3][18] The P2X7R is an ATP-gated ion channel primarily expressed on immune cells and neurons. Its activation by high concentrations of extracellular ATP, a danger signal released from stressed or dying cells, triggers a cascade of inflammatory and apoptotic events.

By blocking the P2X7R, BBG can attenuate these downstream signaling pathways, including the activation of Mitogen-Activated Protein Kinases (MAPKs) such as p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), as well as the nuclear translocation of NF-κB.[19] This inhibitory action makes BBG a valuable tool for studying neuroinflammation, neurodegenerative diseases, and other inflammatory conditions.[4][5]

This compound FCF: A Pannexin-1 Channel Inhibitor

In contrast to BBG, this compound FCF is a selective inhibitor of Pannexin-1 (Panx1) channels with an IC₅₀ of 0.27 µM.[6][7][8][9] Panx1 channels are large-pore channels that allow the passage of ions and small molecules, including ATP, and are often functionally coupled to P2X7Rs.[6][7] Notably, BB-FCF shows no significant inhibitory effect on P2X7Rs at concentrations up to 100 µM, highlighting its selectivity for Panx1.[6][7][8] This makes BB-FCF a valuable tool to dissect the specific roles of Panx1 channels in cellular processes, independent of P2X7R activation. Some studies also suggest that BB-FCF and its derivatives may have neuroprotective effects through the inhibition of ERK and GSK3β pathways, potentially downstream of P2X7R at higher concentrations.[20]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature. Researchers should optimize these protocols for their specific experimental systems.

In Vitro P2X7 Receptor Antagonism with this compound G

Objective: To assess the inhibitory effect of BBG on P2X7R activation in a cell-based assay.

Materials:

-

Cells expressing P2X7R (e.g., HEK293 cells transfected with P2X7R, microglia, or macrophages).

-

Cell culture medium.

-

This compound G (stock solution in water or DMSO).

-

P2X7R agonist (e.g., ATP or BzATP).

-

Assay for downstream signaling (e.g., calcium imaging, cytokine release ELISA, Western blot for phosphorylated MAPKs).

Methodology:

-

Cell Culture: Plate cells at an appropriate density in a suitable culture vessel (e.g., 96-well plate for high-throughput assays).

-

Pre-treatment with BBG: Pre-incubate the cells with varying concentrations of BBG (e.g., 10 nM to 10 µM) for a specified time (e.g., 30 minutes) at 37°C. Include a vehicle control (water or DMSO).

-

Agonist Stimulation: Add the P2X7R agonist (e.g., 1 mM ATP or 100 µM BzATP) to the wells and incubate for the desired time, depending on the downstream readout.

-

Assay: Perform the chosen assay to measure the outcome of P2X7R activation. For example:

-

Calcium Imaging: Use a fluorescent calcium indicator to measure changes in intracellular calcium concentration.

-

Cytokine Release: Collect the supernatant and measure the concentration of inflammatory cytokines (e.g., IL-1β) using an ELISA kit.

-

Western Blot: Lyse the cells and perform Western blotting to detect the phosphorylation of p38, ERK, or JNK.

-

Cytotoxicity Assay for this compound Dyes

Objective: To determine the cytotoxic concentration of BB-FCF or BBG on a specific cell line.

Materials:

-

Cell line of interest (e.g., ARPE-19, human lymphocytes).

-

Cell culture medium.

-

This compound FCF or this compound G (stock solutions).

-

Cell viability assay reagent (e.g., MTS, WST-1, or LDH release assay kit).

-

96-well culture plates.

Methodology:

-

Cell Seeding: Seed cells at a known density in a 96-well plate and allow them to adhere overnight.

-

Dye Treatment: Treat the cells with a range of concentrations of the this compound dye (e.g., for BBG in ARPE-19 cells, concentrations from 0.005% to 0.5% have been tested).[4][21] Include a vehicle control and a positive control for cytotoxicity.

-

Incubation: Incubate the cells for a defined period (e.g., 30 minutes, 24 hours).

-

Viability/Toxicity Measurement:

-

MTS/WST-1 Assay: Add the reagent to the wells, incubate as per the manufacturer's instructions, and measure the absorbance at the appropriate wavelength.

-

LDH Release Assay: Collect the supernatant and measure the activity of lactate dehydrogenase released from damaged cells according to the kit protocol.

-

Microbial Staining with this compound FCF

Objective: To use BB-FCF as a fluorescent stain for fungi and bacteria.

Materials:

-

Microbial culture (fungi or bacteria).

-

This compound FCF stock solution (e.g., 0.1% w/v in 85% lactic acid or water).[22][23]

-

Microscope slides and coverslips.

-

Fluorescence microscope with appropriate filter sets.

Methodology:

-

Sample Preparation: Prepare a wet mount of the microbial culture on a microscope slide.

-

Staining: Add a drop of the this compound FCF staining solution to the sample and mix gently.

-

Incubation: Allow the stain to incubate with the cells for a short period (e.g., less than 1 minute).[22]

-

Visualization: Place a coverslip over the sample and observe under a fluorescence microscope. BB-FCF has been shown to produce pronounced fluorescence in microbial cells.[23][24]

Conclusion: Selecting the Right Blue for Your Research

The evidence presented in this guide underscores the importance of distinguishing between this compound FCF and this compound G in a research context. While BBG is a potent and selective antagonist of the P2X7 receptor, making it an invaluable tool for studying neuroinflammation and related pathways, BB-FCF is a selective inhibitor of Pannexin-1 channels and a useful, generally non-toxic biological stain. Researchers must carefully consider the specific molecular targets and pathways relevant to their experimental questions to make an informed choice between these two "brilliant" but distinct blue dyes. The provided data and protocols should serve as a valuable resource for designing and interpreting experiments involving these widely used compounds.

References

- 1. This compound G selectively blocks ATP-gated rat P2X(7) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. This compound G, noncompetitive P2X7 antagonist (CAS 6104-58-1) | Abcam [abcam.com]

- 4. This compound G as protective agent against trypan blue toxicity in human retinal pigment epithelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is this compound G used for? [synapse.patsnap.com]

- 6. rupress.org [rupress.org]

- 7. researchgate.net [researchgate.net]

- 8. The food dye FD&C Blue No. 1 is a selective inhibitor of the ATP release channel Panx1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. deepdyve.com [deepdyve.com]

- 10. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mapping the Site of Action of Human P2X7 Receptor Antagonists AZ11645373, this compound G, KN-62, Calmidazolium, and ZINC58368839 to the Intersubunit Allosteric Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A permeant regulating its permeation pore: inhibition of pannexin 1 channels by ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Genotoxic and cytotoxic effects of Sunset Yellow and this compound, colorant food additives, on human blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. applications.emro.who.int [applications.emro.who.int]

- 15. This compound FCF IS A NON-TOXIC DYE FOR SAPHENOUS VEIN GRAFT MARKING THAT ABROGATES RESPONSE TO INJURY - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ripublication.com [ripublication.com]

- 17. This compound Dyes in Daily Food: How Could Purinergic System Be Affected? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. selleckchem.com [selleckchem.com]

- 19. This compound G attenuates neuro-inflammation via regulating MAPKs and NF-κB signaling pathways in lipopolysaccharide-induced BV2 microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Retinal Pigmented Epithelial Cells Cytotoxicity and Apoptosis through Activation of the Mitochondrial Intrinsic Pathway: Role Of Indocyanine Green, this compound and Implications for Chromovitrectomy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

Brilliant Blue R-250: A Comprehensive Technical Guide to its Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Brilliant Blue R-250, also widely known by its trade name Coomassie this compound R-250, is a synthetic triphenylmethane dye extensively utilized in biochemical research for the visualization of proteins. This in-depth technical guide provides a detailed overview of its molecular structure, chemical properties, and its primary applications, with a focus on protein analysis and its emerging role in neurodegenerative disease research.

Core Molecular and Chemical Properties

This compound R-250 is characterized by the molecular formula C₄₅H₄₄N₃NaO₇S₂ and a molecular weight of approximately 825.99 g/mol .[1] Its chemical structure and key identifiers are summarized in the tables below. The dye typically appears as a dark purplish-brown powder.[2]

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value |

| IUPAC Name | N-[4-[[4-[(4-Ethoxyphenyl)amino]phenyl][4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-3-sulfobenzenemethanaminium inner salt monosodium salt[1] |

| CAS Number | 6104-59-2[1][3][4][5] |

| Synonyms | Coomassie this compound R-250, Acid Blue 83, C.I. 42660[3][4][5] |

| Molecular Formula | C₄₅H₄₄N₃NaO₇S₂[1][3][4] |

| Molecular Weight | 825.99 g/mol [1][5] |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Dark purplish-brown powder[2][6] |

| Solubility | Soluble in water to 10 mM, slightly soluble in hot water and alcohol, insoluble in cold water.[1][6] Soluble in DMSO. |

| Absorption Maximum (λmax) | The color and λmax are pH-dependent. In acidic solutions, it is reddish-brown, shifting to a this compound upon binding to proteins, with an absorption maximum around 595 nm.[7] |

| Extinction Coefficient (εmax) | ≥300 at 554-563 nm at 0.025 g/L (pH 7.0)[8] |

Mechanism of Protein Interaction and Staining

The primary application of this compound R-250 is in the staining of proteins separated by polyacrylamide gel electrophoresis (PAGE), particularly SDS-PAGE. The staining mechanism is a complex process involving both electrostatic and hydrophobic interactions.[2][3][9]

Under the acidic conditions of the staining solution, the dye binds to proteins, primarily through interactions with basic amino acids such as arginine, lysine, and histidine, as well as with aromatic residues.[5][7][10] The formation of the protein-dye complex stabilizes the anionic, blue form of the dye.[3] The number of dye molecules bound is roughly proportional to the number of positive charges on the protein, allowing for semi-quantitative estimation of protein amounts.[11]

Experimental Protocols

Standard Protocol for Staining Proteins in Polyacrylamide Gels

This protocol is a widely used method for visualizing proteins in SDS-PAGE gels.

Materials:

-

Staining Solution: 0.1% (w/v) this compound R-250, 40% (v/v) methanol, 10% (v/v) glacial acetic acid.[4][6]

-

Destaining Solution: 40% (v/v) methanol, 10% (v/v) glacial acetic acid.[10]

-

Deionized water

Procedure:

-

Fixation: After electrophoresis, immerse the gel in the staining solution. For gels containing SDS, a separate fixation step is often combined with staining. For gels without SDS, a pre-staining wash with deionized water is sufficient.[1]

-

Staining: Gently agitate the gel in the staining solution for 20 minutes to 1 hour at room temperature.[1] Protein bands will start to become visible within minutes.[1]

-

Destaining: Transfer the stained gel to the destaining solution. Gently agitate at room temperature. Change the destaining solution several times until the background is clear and the protein bands are well-defined.[10]

-

Storage: The destained gel can be stored in deionized water or 7% acetic acid.[5]

Detection Limit: This method can typically detect as little as 30-100 ng of protein per band.[10]

Application in Drug Development: Inhibition of α-Synuclein Aggregation

Beyond its role as a protein stain, this compound R-250 has garnered interest in the field of neurodegenerative disease research. Specifically, it has been shown to interact with and inhibit the aggregation of α-synuclein, a protein implicated in Parkinson's disease and other synucleinopathies.[12]

The aggregation of α-synuclein into toxic oligomers and fibrils is a key pathological event.[13][14] this compound R-250 has been demonstrated to induce the fibrillization of α-synuclein and interacts with the protein with a dissociation constant in the micromolar range.[12] This interaction suggests that the dye, or derivatives thereof, could serve as a molecular scaffold for the development of therapeutic agents aimed at modulating α-synuclein aggregation.

References

- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 2. researchgate.net [researchgate.net]

- 3. carlroth.com [carlroth.com]

- 4. Coomassi Blue Staining | Thermo Fisher Scientific - US [thermofisher.com]

- 5. interchim.fr [interchim.fr]

- 6. Principle and Protocol of Coomassie this compound - Creative BioMart [creativebiomart.net]

- 7. cephamls.com [cephamls.com]

- 8. bioscience.fi [bioscience.fi]

- 9. Mechanism of Coomassie this compound G-250 binding to proteins: a hydrophobic assay for nanogram quantities of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Self-oligomerization and protein aggregation of alpha-synuclein in the presence of Coomassie this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Inhibition of α-Synuclein Aggregation and Mature Fibril Disassembling With a Minimalistic Compound, ZPDm [frontiersin.org]

- 14. Development of Small Molecules Targeting α-Synuclein Aggregation: A Promising Strategy to Treat Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Brilliant Blue FCF in Ethanol and Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Brilliant Blue FCF (FD&C Blue No. 1) in two common solvents: ethanol and water. This document is intended for researchers, scientists, and professionals in drug development who require precise and reliable data on the physicochemical properties of this widely used triarylmethane dye. The information presented herein is critical for formulation development, analytical method development, and various research applications.

Quantitative Solubility Data

The solubility of this compound FCF is significantly influenced by the polarity of the solvent. As a disodium salt containing sulfonic acid groups, it exhibits high polarity and, consequently, greater solubility in polar solvents like water.[1] Its solubility in less polar organic solvents such as ethanol is comparatively limited.

Solubility in Water

This compound FCF is readily soluble in water.[2] The presence of multiple ionic functional groups, specifically the sulfonate (-SO₃⁻) groups, contributes to its high hydrophilicity and facilitates its dissolution in aqueous media.[2] The reported solubility values in water at or near room temperature are summarized in the table below. The variation in reported values may be attributed to differences in experimental conditions, such as temperature, pH, and the purity of the dye.

| Solubility ( g/100 mL) | Temperature (°C) | Source(s) |

| 20 | 25 | [3] |

| 3 | Not Specified | [2] |

| 2.5 | Not Specified | [4] |

| 20 | 2-60 | [5] |

| 30 | Not Specified | [6] |

Solubility in Ethanol

The solubility of this compound FCF in ethanol is considerably lower than in water, with sources often describing it as "slightly soluble".[7] The solubility is also dependent on the concentration of ethanol in an aqueous solution.

| Solvent | Solubility | Source(s) |

| Ethanol (Absolute/95%) | < 1.6 g/L | [6] |

| Ethanol (50% in water) | > 14 g/L | [6] |

| Ethanol | 0.3 g/100 mL | [6] |

Factors Influencing Solubility

Several factors can affect the solubility of this compound FCF in both water and ethanol:

-

Temperature: For most solid solutes, including this compound FCF, solubility in water tends to increase with rising temperatures.[8]

-

pH: The pH of the aqueous solution can influence the charge state of the sulfonic acid groups, which may have a minor effect on its solubility. This compound FCF is noted to have good stability between pH 3 and 8.[3]

-

Presence of Other Solutes: The addition of salts or other organic molecules to the solution can alter the ionic strength and solvent properties, thereby affecting the solubility of the dye.

Experimental Protocols for Solubility Determination

While specific, detailed experimental protocols for determining the solubility of this compound FCF were not found in the immediate search, a generalized protocol can be constructed based on established methods for dye solubility determination, such as the gravimetric method and spectrophotometry.[8][9][10]

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of the dye and then determining the mass of the dissolved dye in a known volume of the solvent.[7][11]

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound FCF powder to a known volume of the solvent (deionized water or a specific concentration of ethanol) in a sealable container (e.g., a screw-cap flask).

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) using a magnetic stirrer or a shaker bath to ensure equilibrium is reached. The presence of undissolved solid dye indicates that the solution is saturated.

-

-

Separation of the Saturated Solution:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. To avoid transferring any solid particles, the solution can be filtered through a syringe filter (e.g., 0.45 µm).

-

-

Mass Determination of Dissolved Dye:

-

Transfer the known volume of the saturated filtrate to a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent by heating the dish in a drying oven at a temperature below the decomposition point of the dye (decomposition occurs at 283 °C).[2]

-

Once the solvent is completely evaporated, cool the dish in a desiccator to room temperature and weigh it on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The mass of the dissolved dye is the final constant mass of the dish and residue minus the initial mass of the empty dish.

-

Solubility is then calculated as the mass of the dissolved dye per volume of the solvent (e.g., in g/100 mL).

-

Spectrophotometric Method for Solubility Determination

This method relies on the relationship between the absorbance of a solution and the concentration of the dissolved dye, as described by the Beer-Lambert Law.[10][12] this compound FCF has a maximum absorption at approximately 628-630 nm.[3][13]

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound FCF of a known concentration in the desired solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax ≈ 628 nm) using a UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration. The relationship should be linear within a certain concentration range.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound FCF as described in the gravimetric method (steps 1.1 and 1.2).

-

Carefully dilute a known volume of the clear, saturated filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound FCF in the solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a dye using the gravimetric method.

Caption: Workflow for Gravimetric Solubility Determination.

References

- 1. mdpi.com [mdpi.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. FD&C Blue No. 1 | C37H34N2Na2O9S3 | CID 19700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pharmajournal.net [pharmajournal.net]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. science.valenciacollege.edu [science.valenciacollege.edu]

- 13. Standardisation of Dyes - Fibre2Fashion [fibre2fashion.com]

The Photostability of Brilliant Blue Dyes Under UV Light: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photostability of Brilliant Blue dyes, specifically this compound FCF (FD&C Blue No. 1) and this compound G (Acid Blue 90), when exposed to ultraviolet (UV) light. This document details the core principles of their photodegradation, experimental protocols for assessing stability, and quantitative data to support formulation and development decisions.

Introduction to this compound Dyes and Photostability

This compound FCF and this compound G are synthetic triarylmethane dyes widely used in the food, pharmaceutical, and cosmetic industries.[1] Their vibrant blue color is attributed to their extensive conjugated π-electron systems. However, this same chemical structure makes them susceptible to degradation upon exposure to UV light, a process known as photodegradation. This phenomenon can lead to color fading, loss of efficacy in certain applications, and the formation of potentially unwanted degradation products. Understanding the photostability of these dyes is therefore critical for ensuring product quality, stability, and safety.

The photodegradation of this compound dyes is primarily an oxidative process, often mediated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide radicals (•O₂⁻).[1][2] The process can be significantly accelerated in the presence of photocatalysts like titanium dioxide (TiO₂) and zinc oxide (ZnO), or through advanced oxidation processes (AOPs) such as UV/H₂O₂ and the Photo-Fenton reaction.[1][2]

Quantitative Photostability Data

The photostability of a dye can be quantified by various parameters, including its degradation rate constant and photobleaching quantum yield. The following tables summarize key quantitative data on the photodegradation of this compound dyes under different UV irradiation conditions.

Table 1: Photodegradation of this compound FCF under Various UV Conditions

| Treatment Method | Initial Dye Concentration | UV Light Source | Key Findings | Reference |

| Photolysis (UV only) | 1.0 x 10⁻⁵ M | 150W low-pressure Hg lamp | ~10% degradation after 20 minutes. | [1] |

| UV/H₂O₂ | 1.0 x 10⁻⁵ M | 150W low-pressure Hg lamp | ~70% degradation after 20 minutes. The degradation follows apparent first-order kinetics. | [1] |

| Photo-Fenton (Fe²⁺/H₂O₂/UV) | 1.0 x 10⁻⁵ M | 150W low-pressure Hg lamp | Superior performance to photolysis and UV/H₂O₂, with 88% degradation after 10 minutes at pH 3. | [1] |

| Photocatalysis (CuO-TiO₂) | 100 mg/L | 6W low-pressure lamps | 100% degradation after 60 minutes. | [3] |